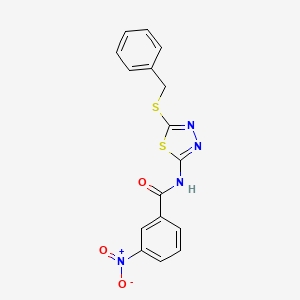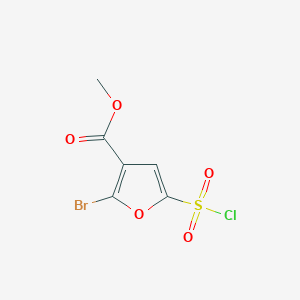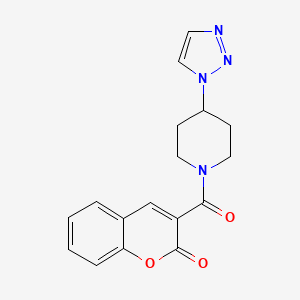
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide” seems to be a derivative of 1,3,4-thiadiazole. Compounds of this family have been studied for their potential anticancer properties . They are designed and synthesized by means of bioisosteric replacement .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole derivatives, involves bioisosteric replacement . Another study discusses the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, proposing that the reactions can be carried out effectively with the use of ultrasound .Molecular Structure Analysis
While specific structural analysis for the requested compound is not available, similar compounds have been characterized using spectroscopic methods including 1H NMR, IR, and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been investigated computationally via density functional theory (DFT) calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 5-Benzylthio-1H-tetrazole, have been documented. It is a solid at 20°C, insoluble in water but soluble in methanol .Scientific Research Applications
Anticonvulsant Research
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide and its derivatives have been explored for their potential anticonvulsant properties. A study by Sych et al. (2018) highlighted the development of quality control methods for promising anticonvulsants, particularly focusing on derivatives of 1,3,4-thiadiazole. These substances have shown high anticonvulsive activity in seizure models, demonstrating their potential in medical applications as anticonvulsants (Sych et al., 2018).
Anti-Leishmanial Activity
The anti-leishmanial activity of thiadiazol derivatives has been investigated, as shown in a study by Tahghighi et al. (2012). They synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, which exhibited significant activity against the promastigote form of Leishmania major. This suggests that compounds with a 1,3,4-thiadiazol moiety, like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, may be valuable in developing treatments for leishmaniasis (Tahghighi et al., 2012).
Anticancer Potential
Research has explored the anticancer potential of thiadiazol derivatives. Romero-Castro et al. (2011) reported on the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, indicating their effectiveness against various cancer cell lines. The study highlights the potential of similar compounds in anticancer therapy, suggesting a possible application area for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide (Romero-Castro et al., 2011).
Antiviral and Antibacterial Properties
Compounds with a thiadiazol moiety, such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, have shown promise in antiviral and antibacterial applications. Tang et al. (2019) synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety and found them effective against tobacco mosaic virus and various bacteria, suggesting potential in developing antiviral and antibacterial agents (Tang et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-14(12-7-4-8-13(9-12)20(22)23)17-15-18-19-16(25-15)24-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFHJABPBKPZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate](/img/structure/B2858221.png)
![N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2858223.png)
![1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2858225.png)

![N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2858228.png)

![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)
![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)
![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)


![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)
